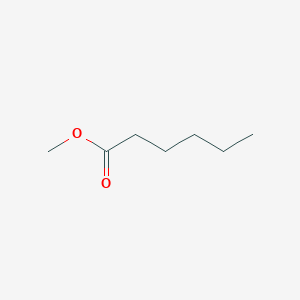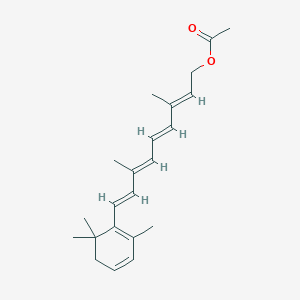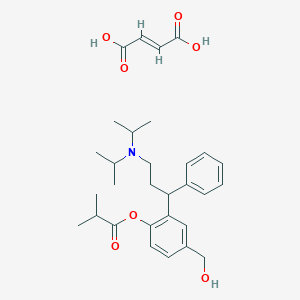![molecular formula C19H39NO2 B129837 N-[(2R)-1-Hydroxypropan-2-yl]hexadecanamide CAS No. 142128-47-0](/img/structure/B129837.png)
N-[(2R)-1-Hydroxypropan-2-yl]hexadecanamide
Overview
Description
R-Palmitoyl-(1-methyl) Ethanolamide is a synthetic analog of Palmitoyl ethanolamide, which is an endogenous cannabinoid found in mammalian tissues such as the brain and liver . This compound incorporates an ®-methyl group vicinal to the alcohol on the ethanolamine moiety, which enhances its stability and potency by protecting it from hydrolysis by fatty acid amide hydrolase .
Mechanism of Action
Target of Action
R-Palmitoyl-(1-methyl) Ethanolamide is a synthetic analog of Palmitoyl ethanolamide (PEA), an endogenous cannabinoid found in mammalian tissues . The primary targets of this compound are cells known to express the CB2 receptor .
Mode of Action
The compound incorporates an ®-methyl group vicinal to the alcohol on the ethanolamine moiety . This analogous modification to arachidonoyl ethanolamide (AEA) protects the molecule from hydrolysis by fatty acid amide hydrolase . This leads to a prolonged duration of action and enhanced potency in vivo .
Biochemical Pathways
The compound is expected to show enhancement of the inhibitory action of PEA on mast cells and other cells known to express the CB2 receptor . This suggests that it may be involved in the modulation of the endocannabinoid system and the associated biochemical pathways.
Pharmacokinetics
The modification to the ethanolamine moiety in R-Palmitoyl-(1-methyl) Ethanolamide protects the molecule from hydrolysis by fatty acid amide hydrolase . This results in a prolonged duration of action, which could potentially impact the compound’s ADME properties and bioavailability.
Result of Action
R-Palmitoyl-(1-methyl) Ethanolamide is expected to exhibit anti-inflammatory effects, similar to its parent compound PEA . During inflammation, PEA accumulates and exhibits anti-inflammatory effects, including beneficial effects in clinically relevant animal models of inflammatory pain .
Biochemical Analysis
Biochemical Properties
R-Palmitoyl-(1-methyl) Ethanolamide interacts with various enzymes, proteins, and other biomolecules. The analogous modification to arachidonoyl ethanolamide (AEA) protects the molecule from hydrolysis by fatty acid amide hydrolase . This results in a prolonged duration of action and enhanced potency .
Cellular Effects
It is known to influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
The molecular mechanism of R-Palmitoyl-(1-methyl) Ethanolamide involves binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . The exact details of these interactions are still being researched.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of R-Palmitoyl-(1-methyl) Ethanolamide can change over time. Information on the product’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies is currently limited .
Dosage Effects in Animal Models
The effects of R-Palmitoyl-(1-methyl) Ethanolamide can vary with different dosages in animal models . Studies are ongoing to determine any threshold effects, as well as any toxic or adverse effects at high doses.
Metabolic Pathways
R-Palmitoyl-(1-methyl) Ethanolamide is involved in various metabolic pathways . It interacts with enzymes or cofactors, and can have effects on metabolic flux or metabolite levels. The specifics of these interactions are still being studied.
Transport and Distribution
The transport and distribution of R-Palmitoyl-(1-methyl) Ethanolamide within cells and tissues are complex processes that involve interactions with transporters or binding proteins . These interactions can affect its localization or accumulation within the cell.
Subcellular Localization
The subcellular localization of R-Palmitoyl-(1-methyl) Ethanolamide and its effects on activity or function are areas of active research . This could include any targeting signals or post-translational modifications that direct it to specific compartments or organelles.
Preparation Methods
Synthetic Routes and Reaction Conditions
R-Palmitoyl-(1-methyl) Ethanolamide can be synthesized through a multi-step process involving the following steps:
Preparation of the starting materials: The synthesis begins with the preparation of the ethanolamine moiety and the palmitoyl chloride.
Formation of the amide bond: The ethanolamine moiety is reacted with palmitoyl chloride in the presence of a base such as triethylamine to form the amide bond.
Introduction of the ®-methyl group: The ®-methyl group is introduced vicinal to the alcohol on the ethanolamine moiety through a stereoselective methylation reaction.
Industrial Production Methods
Industrial production of R-Palmitoyl-(1-methyl) Ethanolamide involves scaling up the synthetic route described above. The process is optimized for large-scale production by using efficient reaction conditions, high-purity reagents, and advanced purification techniques to ensure the final product meets the required specifications .
Chemical Reactions Analysis
Types of Reactions
R-Palmitoyl-(1-methyl) Ethanolamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The compound can undergo substitution reactions where functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used under acidic or basic conditions.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly used.
Substitution: Substitution reactions often involve nucleophiles such as halides or amines under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, reduction may produce alcohols or amines, and substitution may result in various substituted derivatives .
Scientific Research Applications
R-Palmitoyl-(1-methyl) Ethanolamide has a wide range of scientific research applications, including:
Chemistry: It is used as a model compound to study the behavior of fatty acid amides and their interactions with other molecules.
Biology: The compound is used to investigate the role of endogenous cannabinoids in biological systems, particularly in the brain and liver.
Medicine: R-Palmitoyl-(1-methyl) Ethanolamide is studied for its potential therapeutic effects, including anti-inflammatory and analgesic properties.
Comparison with Similar Compounds
Similar Compounds
Palmitoyl ethanolamide: An endogenous cannabinoid found in mammalian tissues.
Arachidonoyl ethanolamide: Another endogenous cannabinoid with similar properties.
Uniqueness
R-Palmitoyl-(1-methyl) Ethanolamide is unique due to the incorporation of the ®-methyl group, which enhances its stability and potency compared to other similar compounds. This modification protects the molecule from hydrolysis, leading to prolonged duration of action and enhanced potency .
Properties
IUPAC Name |
N-[(2R)-1-hydroxypropan-2-yl]hexadecanamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H39NO2/c1-3-4-5-6-7-8-9-10-11-12-13-14-15-16-19(22)20-18(2)17-21/h18,21H,3-17H2,1-2H3,(H,20,22)/t18-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RYVPKPNOVYCJAP-GOSISDBHSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCCCCCC(=O)NC(C)CO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCCCCCCCCCCCCC(=O)N[C@H](C)CO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H39NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40576577 | |
| Record name | N-[(2R)-1-Hydroxypropan-2-yl]hexadecanamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40576577 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
313.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
142128-47-0 | |
| Record name | N-[(2R)-1-Hydroxypropan-2-yl]hexadecanamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40576577 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![1-[2-(4-Benzylphenoxy)ethyl]pyrrolidine](/img/structure/B129755.png)




acetic acid](/img/structure/B129763.png)





![ethyl (2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-1-[(2S)-6-amino-2-[[(2S)-2,6-diaminohexyl]amino]hexanoyl]pyrrolidine-2-carbonyl]amino]-3-(1H-indol-3-yl)propanoyl]amino]-3,3-dimethylbutanoyl]amino]-4-methylpentanoate](/img/structure/B129780.png)


